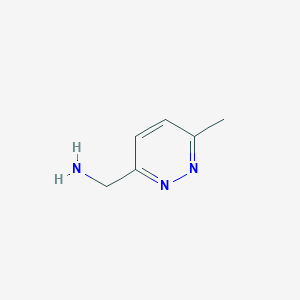

(6-Methylpyridazin-3-yl)methanamine

Description

Properties

IUPAC Name |

(6-methylpyridazin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZZZIAWSOTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717425 | |

| Record name | 1-(6-Methylpyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004972-49-9 | |

| Record name | 1-(6-Methylpyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Methylpyridazin-3-yl)methanamine: Properties, Synthesis, and Applications

(6-Methylpyridazin-3-yl)methanamine , a substituted pyridazine derivative, represents a key building block in contemporary medicinal chemistry. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, reactivity profile, and spectroscopic characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically handled in its more stable salt form, commonly as the dihydrochloride salt, to improve its handling and solubility characteristics.[4] The core properties of the free base and its dihydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference |

| Molecular Formula | C₆H₉N₃ | C₆H₁₁Cl₂N₃ | [4] |

| Molecular Weight | 123.16 g/mol | 196.07 g/mol | [4] |

| CAS Number | 1004972-49-9 | 1337879-71-6 | [] |

| Appearance | Predicted: Colorless to pale yellow oil/solid | Brown solid | [] |

| Predicted pKa | ~8.5 (for the aminomethyl group) | - | |

| Predicted logP | ~0.45 | - | |

| Solubility | Soluble in polar organic solvents | Soluble in water |

Note: Some properties for the free base are predicted based on the general characteristics of similar compounds, as extensive experimental data is not publicly available.

The pyridazine ring's inherent polarity and hydrogen bonding capabilities contribute significantly to the molecule's overall properties.[6][7] The presence of the basic aminomethyl group and the pyridazine nitrogens allows for the formation of salts, enhancing aqueous solubility, a desirable trait in drug development.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the catalytic hydrogenation of the corresponding nitrile, 6-methylpyridazine-3-carbonitrile. This method is widely applicable for the preparation of aminomethyl-substituted heterocycles.[8][9]

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound dihydrochloride | C6H11Cl2N3 | CID 91667906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Structural Elucidation of (6-Methylpyridazin-3-yl)methanamine

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise characterization of novel pyridazine-containing molecules is a critical prerequisite for their advancement in drug discovery and development pipelines. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structural elucidation of (6-Methylpyridazin-3-yl)methanamine, a key heterocyclic building block. We will detail an integrated workflow, synthesizing data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, culminating in the gold-standard confirmation by X-ray crystallography. Each section explains the causality behind experimental choices and provides field-proven protocols for researchers, scientists, and drug development professionals.

Foundational Analysis: Molecular Formula and Unsaturation

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's composition is essential.

-

Molecular Formula: C₆H₉N₃

-

Monoisotopic Mass: 123.080 g/mol

-

Degree of Unsaturation (DoU): The DoU is calculated as: DoU = C - H/2 + N/2 + 1 = 6 - 9/2 + 3/2 + 1 = 4 A DoU of 4 is consistent with an aromatic six-membered ring system containing double bonds, which aligns with the proposed pyridazine core.

The Elucidation Workflow: An Integrated Strategy

The structural elucidation of a novel compound is not a linear process but an integrated workflow where each analytical technique provides a piece of the puzzle. The data are corroborative, building a self-validating case for the final structure.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first-line technique post-purification. Its primary role is to provide an exact mass, which validates the elemental composition, moving us from a hypothetical formula to an experimentally confirmed one. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, nitrogen-containing compounds, minimizing fragmentation and ensuring the observation of a strong molecular ion peak.

Expected Data

The protonated molecular ion [M+H]⁺ is expected. The fragmentation pattern of pyridazines typically shows a prominent molecular ion, with characteristic losses related to the heterocyclic core.[3][4]

| Ion | Calculated m/z (C₆H₁₀N₃⁺) | Description |

| [M+H]⁺ | 124.0869 | Molecular Ion (Protonated). Confirms formula. |

| [M-NH₂]⁺ | 107.0736 | Loss of the amine radical from the side chain. |

| [M-CH₂NH₂]⁺ | 94.0556 | Cleavage of the aminomethyl group (α-cleavage). |

| [M-N₂]⁺ or [M-HCN]⁺ | 96.0808 / 97.0709 | Common fragmentation pathways for the pyridazine ring. |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard. Set the ESI source to positive ion mode.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum from m/z 50 to 500.

-

Data Analysis: Determine the exact mass of the most abundant ion in the molecular ion cluster. Use the instrument's software to calculate the elemental composition and compare it against the theoretical value for C₆H₉N₃.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this compound, the most crucial information we seek is the confirmation of the primary amine (N-H bonds) and the distinction between aromatic and aliphatic C-H bonds.

Expected Data

The spectrum will be characterized by distinct absorptions corresponding to the amine and the substituted aromatic ring.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400–3250 | Medium | N-H stretch (primary amine, two bands expected) |

| 3100–3000 | Weak | Aromatic C-H stretch |

| 2980–2850 | Weak | Aliphatic C-H stretch (CH₃, CH₂) |

| 1650–1580 | Medium | N-H bend (scissoring) |

| 1600–1450 | Medium | C=C and C=N ring stretching |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands, assigning them to their respective functional groups.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. The causality is as follows: ¹H NMR provides information on the proton environments and their neighboring protons; ¹³C NMR identifies the number of unique carbon environments; HSQC links protons to their directly attached carbons; and finally, HMBC reveals long-range (2-3 bond) H-C correlations, allowing us to piece the fragments together.

Predicted Spectroscopic Data (in CDCl₃, ~400 MHz)

| Atom Label | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| H-4 | ~7.6 | d | ~125 | C-6, C-5, C-3 |

| H-5 | ~7.3 | d | ~120 | C-3, C-4, C-6 |

| -CH₂- | ~4.1 | s | ~45 | C-3, C-4 |

| -NH₂ | ~1.8 | br s | - | - |

| -CH₃ | ~2.6 | s | ~21 | C-6, C-5 |

| C-3 | - | - | ~160 | - |

| C-6 | - | - | ~158 | - |

Note: Amine proton (-NH₂) shifts are concentration and solvent-dependent and will exchange with D₂O.[7]

The HMBC Strategy: Connecting the Pieces

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to confirming the substitution pattern. By observing correlations between protons and carbons separated by 2 or 3 bonds, we can definitively link the methyl and aminomethyl groups to the correct positions on the pyridazine ring.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Acquisition:

-

COSY: Run a standard gradient-selected COSY experiment to establish H-H couplings, particularly between H-4 and H-5.

-

HSQC: Run a gradient-selected HSQC experiment to correlate all proton signals with their one-bond attached carbons.

-

HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (e.g., to 8 Hz) to observe 2- and 3-bond correlations.

-

-

Data Analysis: Use NMR processing software to analyze the 1D and 2D spectra, build correlation tables, and assemble the molecular structure based on the observed correlations.

X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the definitive, unambiguous proof. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as exact bond lengths and angles.[8][9] This technique is the gold standard for structural confirmation in chemical and pharmaceutical research.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Mounting and Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial structural model. Refine this model against the experimental data until convergence is reached, resulting in a final, accurate 3D structure.

-

Data Validation: The final structure is validated using metrics such as the R-factor and by checking for any inconsistencies in bond lengths, angles, and thermal parameters.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition (C₆H₉N₃). FTIR spectroscopy validates the presence of essential functional groups, namely the primary amine and the aromatic ring. A full suite of NMR experiments, critically including 2D HMBC, provides the definitive connectivity map, linking the methyl and aminomethyl substituents to the C6 and C3 positions of the pyridazine core, respectively. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an incontrovertible three-dimensional model of the molecule. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness, a necessity for any compound intended for use in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridazine and its derivatives | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (6-Methylpyridazin-3-yl)methanamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methylpyridazin-3-yl)methanamine is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The strategic placement of the aminomethyl group on the methyl-substituted pyridazine core offers a versatile scaffold for drug design and discovery. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate. Two robust and scientifically vetted routes are presented in detail, commencing from the readily available starting material, 3-methyl-6-chloropyridazine. Each pathway is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling the efficient and reliable synthesis of this compound for applications in drug development and beyond.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, allow for favorable interactions with biological targets. The incorporation of a methyl group and an aminomethyl substituent, as in this compound, provides crucial vectors for molecular recognition and the fine-tuning of pharmacokinetic properties. This guide explores two convergent and efficient synthetic strategies to access this important molecule, providing researchers with the practical knowledge to incorporate this versatile building block into their research and development programs.

Overview of Synthetic Strategies

Two principal and validated synthetic pathways for the preparation of this compound have been identified and are detailed herein. Both routes utilize the common and commercially available starting material, 3-methyl-6-chloropyridazine, but diverge in their approach to installing the aminomethyl functionality.

-

Pathway A: The Gabriel Synthesis Route. This classical yet highly reliable method involves the initial formation of a (chloromethyl)pyridazine intermediate, followed by a nucleophilic substitution with phthalimide and subsequent hydrazinolysis to liberate the desired primary amine. This pathway is favored for its ability to cleanly produce primary amines with minimal over-alkylation byproducts.

-

Pathway B: The Nitrile Reduction Route. This alternative strategy involves the conversion of the chloropyridazine to a pyridazine carbonitrile intermediate. The nitrile group is then reduced to the primary amine using a suitable reducing agent. This route offers a different set of reaction conditions and may be advantageous depending on the available laboratory infrastructure and desired scale of synthesis.

The following sections will provide a detailed examination of each pathway, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations.

Pathway A: The Gabriel Synthesis Approach

The Gabriel synthesis is a cornerstone of primary amine synthesis, valued for its robustness and the prevention of over-alkylation, a common side reaction in direct amination with ammonia.[1][2] This pathway proceeds in two key stages: the formation of the electrophilic intermediate, 3-(chloromethyl)-6-methylpyridazine, followed by the Gabriel amination sequence.

Stage 1: Synthesis of 3-(Chloromethyl)-6-methylpyridazine

The initial step involves the selective chlorination of the methyl group of 3-methyl-6-chloropyridazine. A free-radical halogenation is the most effective approach for this transformation. N-Chlorosuccinimide (NCS) is a suitable and commonly used reagent for this purpose, often initiated by a radical initiator such as benzoyl peroxide or AIBN, or by UV light.

Causality of Experimental Choices:

-

Reagent Selection: NCS is chosen as the chlorinating agent due to its ease of handling and selectivity for allylic and benzylic positions, which are electronically similar to the methyl group on the pyridazine ring.

-

Initiator: A radical initiator is necessary to initiate the chain reaction by generating a chlorine radical from NCS.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or benzene is typically used to facilitate the radical chain process and to dissolve the starting material.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-6-methylpyridazine

-

Reaction Setup: To a solution of 3-methyl-6-chloropyridazine (1.0 eq) in dry carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining chlorine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(chloromethyl)-6-methylpyridazine.

Stage 2: Gabriel Synthesis of this compound

With the electrophilic intermediate in hand, the next stage involves the classical Gabriel synthesis.[3][4] This two-step process begins with the N-alkylation of potassium phthalimide with 3-(chloromethyl)-6-methylpyridazine, followed by the liberation of the primary amine using hydrazine.

Causality of Experimental Choices:

-

Phthalimide: Potassium phthalimide serves as a protected source of ammonia. Its nucleophilic nitrogen attacks the electrophilic chloromethyl group. The bulky phthalimide group prevents over-alkylation.[2]

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is ideal for this SN2 reaction, as it solvates the potassium cation and leaves the phthalimide anion highly nucleophilic.

-

Hydrazine: Hydrazine hydrate is used in the final step to cleave the phthalimide group, forming a stable phthalhydrazide precipitate and liberating the desired primary amine.[3]

Experimental Protocol: Synthesis of this compound

-

N-Alkylation: In a round-bottom flask, dissolve 3-(chloromethyl)-6-methylpyridazine (1.0 eq) in anhydrous DMF. Add potassium phthalimide (1.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir until TLC analysis indicates the complete consumption of the starting material.

-

Intermediate Isolation: Cool the reaction mixture and pour it into ice-water. The N-((6-methylpyridazin-3-yl)methyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Hydrazinolysis: Suspend the N-((6-methylpyridazin-3-yl)methyl)phthalimide intermediate in ethanol. Add hydrazine hydrate (2.0-3.0 eq) and reflux the mixture.

-

Product Isolation: A white precipitate of phthalhydrazide will form. Cool the reaction mixture and filter to remove the precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Diagram of Pathway A: The Gabriel Synthesis Route

Caption: Pathway A: Gabriel Synthesis of this compound.

Pathway B: The Nitrile Reduction Approach

This alternative pathway offers a different synthetic logic, proceeding through a nitrile intermediate. This route is particularly useful if the corresponding nitrile is readily accessible or if the conditions of the Gabriel synthesis are not compatible with other functional groups in a more complex molecule.

Stage 1: Synthesis of 6-Methylpyridazine-3-carbonitrile

The initial step in this pathway is the conversion of the chloro-substituent of 3-methyl-6-chloropyridazine to a nitrile group. This is typically achieved via a nucleophilic aromatic substitution reaction with a cyanide salt.

Causality of Experimental Choices:

-

Cyanide Source: Sodium or potassium cyanide are common and effective sources of the cyanide nucleophile. Copper(I) cyanide can also be used, often in what is known as a Rosenmund-von Braun reaction, which can be advantageous for less reactive aryl halides.

-

Solvent: A polar aprotic solvent like DMSO or DMF is suitable for this reaction, as it can dissolve the cyanide salt and facilitate the nucleophilic substitution.

-

Temperature: Elevated temperatures are generally required to drive the reaction to completion.

Experimental Protocol: Synthesis of 6-Methylpyridazine-3-carbonitrile

-

Reaction Setup: To a solution of 3-methyl-6-chloropyridazine (1.0 eq) in DMSO, add sodium cyanide (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir under an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC or GC until the starting material is no longer present.

-

Work-up: Cool the reaction mixture and pour it into a large volume of water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude 6-methylpyridazine-3-carbonitrile can be purified by column chromatography or recrystallization.

Stage 2: Reduction of 6-Methylpyridazine-3-carbonitrile

The final step in this pathway is the reduction of the nitrile group to a primary amine. Several reducing agents can accomplish this transformation, with the choice often depending on the desired reaction conditions and selectivity.

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[5] However, it is highly reactive and requires anhydrous conditions. Sodium borohydride in the presence of a cobalt(II) chloride catalyst is a milder alternative. Catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon under a hydrogen atmosphere) is another effective method, particularly for larger-scale syntheses.

-

Solvent: For LiAlH₄ reductions, an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) is essential. For catalytic hydrogenation, alcohols like ethanol or methanol are commonly used.

Experimental Protocol: Reduction of 6-Methylpyridazine-3-carbonitrile with LiAlH₄

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

-

Addition of Substrate: Cool the LiAlH₄ suspension in an ice bath. Dissolve 6-methylpyridazine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete as indicated by TLC.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Product Isolation: A granular precipitate of aluminum salts will form. Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or by forming a hydrochloride salt.

Diagram of Pathway B: The Nitrile Reduction Route

Caption: Pathway B: Nitrile Reduction Synthesis of this compound.

Comparative Analysis and Data Summary

Both pathways offer viable routes to the target compound, and the choice between them may depend on several factors, including substrate scope, scalability, and safety considerations.

| Feature | Pathway A: Gabriel Synthesis | Pathway B: Nitrile Reduction |

| Starting Material | 3-Methyl-6-chloropyridazine | 3-Methyl-6-chloropyridazine |

| Key Intermediates | 3-(Chloromethyl)-6-methylpyridazine, N-substituted phthalimide | 6-Methylpyridazine-3-carbonitrile |

| Advantages | - High yield of primary amine- Avoids over-alkylation- Well-established and reliable | - Potentially fewer steps- Avoids use of hydrazine |

| Disadvantages | - Use of hydrazine (toxic)- Phthalhydrazide byproduct can be difficult to remove | - Use of toxic cyanide salts- Potentially harsh reducing agents (e.g., LiAlH₄) |

| Typical Overall Yield | Moderate to Good | Moderate to Good |

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic pathways for the preparation of this compound, a key building block for drug discovery. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the two routes, this document equips researchers with the necessary knowledge to confidently synthesize this important molecule. The choice of synthetic route will ultimately be guided by the specific requirements of the research program, including scale, available resources, and safety protocols. Both the Gabriel synthesis and the nitrile reduction pathways represent reliable and effective methods for accessing this versatile pyridazine derivative.

References

The Strategic Role of (6-Methylpyridazin-3-yl)methanamine in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the pyridazine core has emerged as a "privileged structure," a distinction earned through its recurrent appearance in a multitude of biologically active compounds.[1] This six-membered aromatic ring, characterized by two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that render it an invaluable building block for the medicinal chemist. Its inherent polarity, capacity for hydrogen bonding, and specific dipole moment contribute to favorable interactions with a wide array of biological targets.[1]

This guide focuses on a particularly valuable derivative of this scaffold: (6-Methylpyridazin-3-yl)methanamine . This compound serves as a critical starting material and key intermediate in the synthesis of advanced drug candidates, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. Understanding its synthesis, properties, and strategic application is paramount for researchers, scientists, and drug development professionals aiming to leverage the full potential of the pyridazine scaffold.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. It is crucial to distinguish between the free base and its salt forms, as they are often used interchangeably in literature and commercial listings.

| Compound Name | CAS Number | Form |

| This compound | 1004972-49-9 | Free Base |

| This compound hydrochloride | 1337879-71-6 | Hydrochloride Salt[] |

| This compound dihydrochloride | 1630907-25-3 | Dihydrochloride Salt[3] |

This guide will provide an in-depth exploration of this compound, from its synthesis and physicochemical properties to its application in the development of next-generation therapeutics.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed and experimental properties for this compound and its dihydrochloride salt.

| Property | Value (this compound) | Value (this compound dihydrochloride) | Source |

| Molecular Formula | C₆H₉N₃ | C₆H₁₁Cl₂N₃ | PubChem |

| Molecular Weight | 123.16 g/mol | 196.07 g/mol | PubChem[3] |

| IUPAC Name | This compound | This compound;dihydrochloride | PubChem[3] |

| Topological Polar Surface Area | 51.8 Ų | 51.8 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | 3 | PubChem |

| LogP (Predicted) | -0.3 | - | PubChem |

The presence of the methyl group at the 6-position and the aminomethyl group at the 3-position of the pyridazine ring creates a molecule with a balance of lipophilic and hydrophilic character, a desirable trait in drug design. The primary amine provides a crucial handle for further chemical modification, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, often starting from commercially available precursors. A common and efficient method involves the reduction of the corresponding nitrile, 6-methylpyridazine-3-carbonitrile. This approach is favored for its high yield and the relative ease of the final reduction step.

Caption: Synthetic route to this compound.

Experimental Protocol: A Two-Step Synthesis

The following protocol describes a plausible and robust two-step synthesis of this compound, commencing with the cyanation of 3-chloro-6-methylpyridazine followed by the reduction of the resulting nitrile.

Step 1: Synthesis of 6-Methylpyridazine-3-carbonitrile

This step involves a palladium-catalyzed cyanation reaction, a powerful method for the formation of aryl nitriles.

-

Materials:

-

3-Chloro-6-methylpyridazine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 3-chloro-6-methylpyridazine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-methylpyridazine-3-carbonitrile.[4]

-

Step 2: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine. This can be achieved using various reducing agents. Catalytic hydrogenation is often preferred for its clean reaction profile.

-

Materials:

-

6-Methylpyridazine-3-carbonitrile

-

Raney Nickel (or Palladium on carbon)

-

Methanol or Ethanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 6-methylpyridazine-3-carbonitrile (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (slurry in water). A small amount of ammonia can be added to the solvent to minimize the formation of secondary amines.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

-

The Role of this compound in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The pyridazine core, coupled with the reactive primary amine, provides an ideal platform for generating libraries of compounds for high-throughput screening and lead optimization.

Kinase Inhibitors: A Prime Application

A significant body of research highlights the prevalence of the pyridazine scaffold in potent and selective kinase inhibitors.[1][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The adjacent nitrogen atoms of the pyridazine ring are adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common feature of ATP-competitive inhibitors.

Caption: Workflow from building block to kinase inhibition.

Derivatives of this compound have been investigated as inhibitors of various kinases, including:

-

p38 MAP Kinase: Implicated in inflammatory responses, making its inhibitors potential treatments for arthritis and other autoimmune diseases.

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, targeted for the treatment of B-cell malignancies.[6]

-

Aurora Kinases: Serine/threonine kinases that are essential for mitosis, representing a target for cancer therapy.

The methyl group at the 6-position can provide beneficial steric interactions within the kinase active site, enhancing potency and selectivity. The aminomethyl linker offers conformational flexibility, allowing the rest of the molecule to adopt an optimal binding pose.

Structure-Activity Relationship (SAR) Insights

The primary amine of this compound is the key point for derivatization in SAR studies. By reacting it with a diverse range of carboxylic acids, sulfonyl chlorides, and other electrophiles, chemists can systematically probe the chemical space around the pyridazine core to optimize biological activity. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the 6-amino-1,3,5-triazine scaffold, which can be constructed from amine precursors, has shown significant promise.[6]

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined synthesis, versatile reactivity, and the proven track record of the pyridazine scaffold in bioactive molecules make it a highly valuable starting material. For researchers and drug development professionals, a thorough understanding of this key intermediate opens doors to the efficient discovery and optimization of novel therapeutics, particularly in the competitive and impactful field of kinase inhibition. As the quest for more effective and safer drugs continues, the strategic application of such privileged building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 3. This compound dihydrochloride | C6H11Cl2N3 | CID 91667906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methylpyridazine-3-carbonitrile | 49840-90-6 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of pyridazine derivatives

An In-depth Technical Guide to the Biological Activity of Pyridazine Derivatives

Abstract

The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry. Its distinct electronic characteristics, including its capacity to function as a hydrogen bond acceptor and its significant dipole moment, establish it as a versatile scaffold for the creation of biologically active molecules.[1] Pyridazine and its oxidized counterpart, pyridazinone, are integral components of numerous compounds demonstrating a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1] This guide offers a detailed exploration of the synthesis, mechanisms of action, and therapeutic promise of pyridazine derivatives, substantiated by experimental data and established protocols.

Part 1: The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Pyridazine and its Physicochemical Properties

Pyridazine (1,2-diazine) is a heterocyclic aromatic compound with the chemical formula C4H4N2. The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties to the pyridazine nucleus. These properties include a high dipole moment, which influences its solubility and binding interactions with biological targets.[2] The nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for drug-receptor interactions. Furthermore, the pyridazine ring is relatively resistant to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates. The electronic nature of the pyridazine ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of the biological activity of its derivatives.[3]

Significance of the Pyridazine Moiety in Drug Discovery

The pyridazine scaffold is a key building block in the development of new therapeutic agents due to the wide range of biological activities exhibited by its derivatives.[4][5] Marketed drugs containing the pyridazine moiety include the antihypertensive agent hydralazine, the antidepressant minaprine, and the cardiotonic agent pimobendan.[6] The versatility of the pyridazine ring allows it to serve as a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, in drug design. This strategy can lead to improved potency, selectivity, and pharmacokinetic properties. The continued interest in pyridazine derivatives is evident from the large number of ongoing research programs aimed at exploring their therapeutic potential in various disease areas.

General Approaches to the Synthesis of Biologically Active Pyridazine Derivatives

A variety of synthetic routes have been developed for the preparation of pyridazine derivatives. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds with hydrazine hydrate. This reaction provides a straightforward entry to the dihydropyridazine core, which can be subsequently oxidized to the aromatic pyridazine ring.

Another widely employed strategy is the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and various dienophiles. This method allows for the construction of highly substituted pyridazine rings with good regiocontrol. Furthermore, functionalization of pre-formed pyridazine rings through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions provides access to a diverse array of derivatives.[4] The choice of synthetic methodology depends on the desired substitution pattern and the nature of the target molecule.

Part 2: Anticancer Activity of Pyridazine Derivatives

Overview of Pyridazine Derivatives as Anticancer Agents

Pyridazine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent activity against a wide range of cancer cell lines. Their anticancer effects are mediated through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, the induction of apoptosis, and the disruption of tumor angiogenesis.[7] The structural versatility of the pyridazine scaffold allows for the design of selective inhibitors targeting specific molecular pathways implicated in cancer.

Mechanisms of Action

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. For example, certain pyridazine-containing compounds have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[8] By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby suppressing tumor growth. Other pyridazine derivatives have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a driver of certain types of non-small cell lung cancer.

Beyond kinase inhibition, pyridazine derivatives have been shown to target other enzymes that are crucial for cancer cell survival. For instance, some derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Additionally, pyridazine-based compounds have been developed as inhibitors of Glutaminase 1 (GLS1), an enzyme that plays a key role in the metabolic reprogramming of cancer cells.[7]

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to their uncontrolled proliferation. Several pyridazine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR) Studies for Anticancer Activity

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the anticancer activity of pyridazine derivatives. These studies have shown that the nature and position of substituents on the pyridazine ring, as well as on any appended aromatic or heterocyclic rings, can have a profound impact on potency and selectivity.[9][7] For example, in a series of VEGFR inhibitors, the presence of a specific substituent at the 6-position of the pyridazine ring was found to be crucial for high-affinity binding to the enzyme's active site.[8] SAR studies are an essential tool for the rational design and optimization of new pyridazine-based anticancer drugs.

Experimental Protocols

A general method for the synthesis of 6-phenyl-3(2H)-pyridazinone derivatives with potential anticancer activity involves the reaction of β-aroylpropionic acid with hydrazine hydrate.

-

Step 1: Synthesis of β-Benzoylpropionic Acid: A mixture of benzene and succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is heated to afford β-benzoylpropionic acid.[10]

-

Step 2: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone: The resulting β-benzoylpropionic acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the dihydropyridazinone derivative.

-

Step 3: Aromatization to 6-Phenyl-3(2H)-pyridazinone: The dihydropyridazinone can be aromatized to the corresponding pyridazinone by treatment with an oxidizing agent, such as bromine in acetic acid.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyridazine derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Quantitative Data Summary

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | HCT-116 (Colon) | 21.2 | [8] |

| 5b | HCT-116 (Colon) | 30.3 | [8] |

| 6a | HCT-116 (Colon) | 33.7 | [8] |

| Imatinib (standard) | HCT-116 (Colon) | Not specified | [8] |

| 4b | MCF-7 (Breast) | >100 | [8] |

| 5b | MCF-7 (Breast) | Not specified | [8] |

| 6a | MCF-7 (Breast) | >100 | [8] |

| Imatinib (standard) | MCF-7 (Breast) | Not specified | [8] |

Part 3: Antimicrobial Activity of Pyridazine Derivatives

Broad-Spectrum Antimicrobial Potential

Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[11][12] Some compounds have shown remarkable efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[13][14] The antifungal activity of certain pyridazine derivatives has also been reported against clinically relevant fungi like Candida albicans.[13]

Mechanisms of Action

The antimicrobial mechanisms of action of pyridazine derivatives are diverse and can involve various cellular targets. While the precise mechanisms for many compounds are still under investigation, some have been shown to inhibit essential microbial processes.

The bacterial cell wall is a crucial structure for maintaining cell integrity and is an attractive target for antimicrobial drugs. Some pyridazine derivatives may interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell lysis and death.

Pyridazine derivatives can also exert their antimicrobial effects by inhibiting key enzymes involved in microbial metabolism. For example, they may target enzymes in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria.

SAR Studies for Antimicrobial Activity

SAR studies have revealed that the antimicrobial activity of pyridazine derivatives is highly dependent on their substitution patterns. For instance, in a series of pyrrolopyridazine derivatives, it was observed that saturated or partially saturated compounds exhibited stronger activity compared to their aromatic counterparts.[13][14] Furthermore, the nature of the substituents on the pyridazine ring and any fused ring systems can influence the spectrum of activity and selectivity against different microbial species.[13]

Experimental Protocols

A general synthetic route to antimicrobial pyridazine derivatives can involve the reaction of a 1,4-dicarbonyl compound with a substituted hydrazine, followed by further functionalization.

-

Step 1: Synthesis of a Substituted Dihydropyridazine: A 1,4-dicarbonyl compound is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent to form the dihydropyridazine ring.

-

Step 2: Aromatization: The dihydropyridazine is then oxidized to the corresponding aromatic pyridazine.

-

Step 3: Further Functionalization: The pyridazine ring can be further functionalized by introducing various substituents at different positions to optimize antimicrobial activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The pyridazine derivative is serially diluted in a suitable growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data Summary

| Compound | Organism | MIC (µg/mL) | Reference |

| IIIa | S. pyogenes (Gram +ve) | Excellent Activity | [10] |

| IIIa | E. coli (Gram -ve) | Excellent Activity | [10] |

| IIId | Antifungal | Very Good Activity | [10] |

Part 4: Anti-inflammatory Activity of Pyridazine Derivatives

Pyridazines in the Management of Inflammation

Pyridazine and pyridazinone derivatives have garnered significant attention as potential anti-inflammatory agents.[15][16] Several compounds have demonstrated potent anti-inflammatory activity in various in vivo models, often with a reduced risk of the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).[17]

Mechanisms of Action

The anti-inflammatory effects of pyridazine derivatives are primarily attributed to their ability to modulate key inflammatory pathways.

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins. Many pyridazine derivatives have been identified as selective COX-2 inhibitors.[17][18] By selectively inhibiting COX-2, these compounds can reduce inflammation without affecting the gastroprotective functions of COX-1, thereby minimizing the risk of gastric ulcers.[17]

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory response. Some pyridazinone derivatives have been shown to inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated monocytic cells, further contributing to their anti-inflammatory properties.[15][18]

SAR Studies for Anti-inflammatory Activity

The anti-inflammatory activity of pyridazine derivatives is closely linked to their chemical structure. For instance, the presence of a 3-O-substituted benzyl group on the pyridazinone ring has been shown to enhance anti-inflammatory potency.[19] Additionally, the introduction of an acetamide side chain at the lactam nitrogen of the pyridazinone ring can increase both analgesic and anti-inflammatory effects while reducing ulcerogenic potential.[19]

Experimental Protocols

The synthesis of anti-inflammatory pyridazinone derivatives can be achieved through a multi-step process.

-

Step 1: Synthesis of the Pyridazinone Core: A suitable 1,4-dicarbonyl compound is condensed with hydrazine to form the pyridazinone ring.

-

Step 2: Introduction of Substituents: Various substituents can be introduced at different positions of the pyridazinone ring to modulate its anti-inflammatory activity. For example, a benzyl group can be introduced at the 3-position via an O-alkylation reaction.

The inhibitory activity of pyridazine derivatives against COX-1 and COX-2 can be evaluated using an in vitro enzyme assay.

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is incubated with the test compound at various concentrations.

-

Substrate Addition: The substrate, arachidonic acid, is added to initiate the reaction.

-

Product Measurement: The production of prostaglandins is measured using a suitable method, such as an enzyme immunoassay (EIA).

-

IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%, is calculated.

Quantitative Data Summary

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3d | 0.425 | >100 | >235 | [20] |

| 3e | 0.519 | >100 | >192 | [20] |

| 4e | 0.356 | >100 | >280 | [20] |

| Celecoxib (standard) | 0.04 | 15 | 375 | [20] |

Part 5: Cardiovascular and CNS Activities of Pyridazine Derivatives

Cardiovascular Effects

Certain pyridazine derivatives have been shown to possess significant antihypertensive and vasodilatory properties.[5] For example, some 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones have been identified as potent inodilating agents.[19] The vasodilatory effects are often mediated through the relaxation of vascular smooth muscle, leading to a decrease in blood pressure.

Pyridazine and pyridazinone derivatives have also been investigated for their antiplatelet and antithrombotic activities.[19] These compounds can inhibit platelet aggregation, which is a key step in the formation of blood clots, and may therefore be useful in the prevention and treatment of thrombotic diseases.

Central Nervous System (CNS) Effects

A number of pyridazine derivatives have demonstrated promising anticonvulsant activity in various animal models of epilepsy.[6][21][22] For example, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine exhibited significant anticonvulsant effects in the maximal electroshock test with a better safety profile than the marketed drug carbamazepine.[21]

Some pyridazine derivatives containing arylpiperazinyl moieties have been evaluated for their potential antidepressant effects.[23] These compounds have shown activity in classical psychopharmacological models of depression, suggesting their potential as novel antidepressant agents.

Mechanisms of Action and SAR

The mechanisms underlying the cardiovascular and CNS effects of pyridazine derivatives are varied. For instance, the anticonvulsant activity may be related to the modulation of ion channels or neurotransmitter systems in the brain. The antidepressant effects of some derivatives may involve interactions with serotonin or other neurotransmitter receptors.[23] SAR studies have shown that the specific substitution pattern on the pyridazine ring is critical for these activities.

Experimental Protocols

The maximal electroshock (MES) test is a commonly used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Animals (e.g., mice or rats) are administered the test compound or a vehicle control.

-

Induction of Seizures: After a specified period, a maximal electrical stimulus is delivered through corneal or ear electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determination of Activity: The ability of the test compound to prevent the tonic hindlimb extension is taken as a measure of its anticonvulsant activity.

Data Summary

| Compound | Anticonvulsant Activity (MES test) | Neurotoxicity (Rotarod test) | Protective Index (TD50/ED50) | Reference |

| 3 | ED50 = 13.6 mg/kg | TD50 = 98.2 mg/kg | 7.2 | [21] |

| 19 | PI value = 13.4 | Not specified | Not specified | [21] |

| Carbamazepine (standard) | ED50 = 8.8 mg/kg | TD50 = 45.3 mg/kg | 5.1 | [21] |

Part 6: Other Notable Biological Activities

Herbicidal Activity

Several pyridazine derivatives have been found to possess potent herbicidal activity.[24][25][26] For example, 3-chloro-6-phenoxypyridazine derivatives have shown significant pre-emergence herbicidal effects on various weeds.[24] More recently, pyridazine derivatives targeting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, have been developed as effective bleaching herbicides.[26][27]

Antidiabetic Activity

Some triazolo-pyridazine derivatives have been synthesized and evaluated as potential antidiabetic agents.[4] These compounds have been shown to act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which is a validated target for the treatment of type 2 diabetes.

Other Therapeutic Areas

The broad biological activity of pyridazine derivatives extends to other therapeutic areas as well. For instance, some derivatives have been investigated as anti-Alzheimer's agents through the inhibition of acetylcholinesterase.[28][29] Others have been explored for their potential as muscle relaxants and antitubercular agents.[3]

Part 7: Future Perspectives and Conclusion

Emerging Targets for Pyridazine Derivatives

The therapeutic potential of pyridazine derivatives continues to expand as new biological targets are identified. Emerging areas of research include the development of pyridazine-based compounds for the treatment of neurodegenerative diseases, viral infections, and metabolic disorders. The unique structural and electronic properties of the pyridazine scaffold make it an attractive starting point for the design of novel inhibitors for a wide range of biological targets.

Challenges and Opportunities in Pyridazine-Based Drug Development

While pyridazine derivatives hold great promise, there are challenges that need to be addressed in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, minimizing off-target effects, and ensuring their long-term safety. However, the advances in synthetic chemistry, computational modeling, and biological screening provide significant opportunities to overcome these challenges and to develop new and effective pyridazine-based drugs.

Concluding Remarks

The pyridazine scaffold has proven to be a remarkably versatile and valuable platform for the discovery of new biologically active compounds. The wide range of pharmacological activities exhibited by its derivatives, coupled with the potential for chemical modification, ensures that pyridazine will remain an important area of research in medicinal chemistry for the foreseeable future. The continued exploration of this privileged structure is likely to lead to the development of new and improved therapies for a variety of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 9. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sarpublication.com [sarpublication.com]

- 20. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 21. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sciensage.info [sciensage.info]

- 23. Behavioural profile of two potential antidepressant pyridazine derivatives including arylpiperazinyl moieties in their structure, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Framework for the Potential Pharmacological Effects of (6-Methylpyridazin-3-yl)methanamine

An In-Depth Technical Guide

Abstract

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant effects.[1][2][3] This guide presents a comprehensive, multi-phased investigational framework for elucidating the potential pharmacological profile of a novel derivative, (6-Methylpyridazin-3-yl)methanamine. As no specific biological data for this compound currently exists in the public domain, this document serves as a strategic whitepaper for researchers, scientists, and drug development professionals. It outlines a logical, self-validating workflow, from initial in silico predictions and in vitro screening to targeted in vivo behavioral models and preliminary toxicological assessments. The proposed methodologies are grounded in established preclinical drug discovery paradigms, emphasizing scientific integrity, causality-driven experimental design, and robust data interpretation for informed decision-making.

Introduction: The Pyridazine Scaffold as a Versatile Pharmacophore

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[2] Among these, the 1,2-diazine ring system of pyridazine is of particular interest due to its unique electronic properties and its presence in numerous marketed drugs such as the cardiotonic agent pimobendan and the analgesic emorfazone.[2][3] The diverse biological activities reported for pyridazine derivatives suggest that this core structure can interact with a wide array of biological targets, making it a fertile ground for the discovery of new therapeutic agents.[1][2]

This compound is a novel, under-investigated molecule. Its structure, featuring a pyridazine core, a methyl group, and a methanamine side chain, suggests potential for interactions with targets in the Central Nervous System (CNS), given that similar amine-containing heterocycles often exhibit psychoactive properties. This guide provides the scientific rationale and detailed protocols to systematically explore this potential.

Physicochemical Profile and Target Prediction

The initial step in evaluating any new chemical entity is to establish its fundamental physicochemical properties and predict its likely biological targets. This foundational data informs subsequent experimental design and helps assess its "drug-likeness."

Core Physicochemical Properties (Hypothetical)

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is heavily influenced by its physicochemical characteristics. The following table outlines key predicted parameters for this compound.

| Parameter | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~123.16 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |

| LogP (Octanol/Water) | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting potential for CNS penetration. |

| pKa (strongest basic) | ~8.5 - 9.5 | The primary amine will be protonated at physiological pH, influencing solubility and receptor interactions. |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule of 5 (<5). |

| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule of 5 (<10). |

In Silico Target Prediction

Before committing to expensive wet-lab screening, in silico methods can be used to generate hypotheses about potential protein targets.

Methodology: The chemical structure of this compound would be submitted to a target prediction platform (e.g., SwissTargetPrediction, SuperPred). These tools operate on the principle of chemical similarity, comparing the novel compound to a database of known ligands with established biological activities.

Rationale: This approach rapidly generates a ranked list of plausible protein targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. This allows for the design of more focused, cost-effective primary screening panels instead of a broad, unbiased screen. Based on the general profile of pyridazines, predicted targets would likely include serotonin receptors, dopamine receptors, GABA-A receptors, and monoamine oxidase (MAO) enzymes.

A Phased Experimental Approach for Pharmacological Evaluation

A structured, phased approach is critical to systematically build a comprehensive pharmacological profile while efficiently allocating resources. The following workflow is designed to move from broad, high-throughput in vitro assays to more complex and targeted in vivo models.

Caption: Phased experimental workflow for compound evaluation.

Phase I: In Vitro Profiling

The goal of Phase I is to identify primary biological targets and assess fundamental drug-like properties.

Protocol 4.1: Primary Target Binding Assays

-

Objective: To identify high-affinity interactions with a panel of CNS-relevant receptors and enzymes.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create a concentration range for IC50 determination (e.g., 10 µM to 1 nM).

-

Assay Panel: Utilize a commercial fee-for-service panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes, at a minimum:

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

-

Dopamine Receptors: D1, D2

-

Adrenergic Receptors: α1, α2, β1

-

GABA Receptor: GABA-A (benzodiazepine site)

-

Enzymes: MAO-A, MAO-B, COX-1, COX-2

-

-

Binding Assay Principle: The assay is based on competitive displacement of a specific high-affinity radioligand from the target receptor/enzyme by the test compound.

-

Execution: Incubate the test compound with the membrane preparation (expressing the target) and the specific radioligand.

-

Detection: After incubation, separate bound from free radioligand via filtration. Quantify radioactivity on the filter using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding at a screening concentration (e.g., 10 µM). For hits showing >50% inhibition, perform a full concentration-response curve to determine the IC50 value.

-

-

Causality & Validation: This step rapidly identifies which targets the compound binds to. A "hit" is only a measure of affinity. It does not confirm function, which is addressed in the next protocol. This prevents pursuing compounds that bind but have no functional effect.

Protocol 4.2: Functional Cellular Assays

-

Objective: To determine if binding to a target translates into a biological response (agonist, antagonist, or inverse agonist activity).

-

Methodology (Example for a GPCR hit, e.g., 5-HT1A):

-

Cell Line: Use a recombinant cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Assay Principle: The 5-HT1A receptor is a Gi-coupled GPCR. Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

Execution:

-

Agonist Mode: Treat cells with increasing concentrations of this compound and measure cAMP levels using a LANCE Ultra cAMP kit or similar HTRF assay.

-

Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration. Measure the inhibition of the agonist response.

-

-

Data Analysis: Generate dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.

-

-

Causality & Validation: This protocol is a self-validating step following the binding assay. A compound that shows both high-affinity binding (Protocol 4.1) and potent functional activity (Protocol 4.2) is a validated "hit" worthy of further investigation.

Caption: Hypothetical GPCR signaling pathway modulation.

Protocol 4.3: Preliminary ADME-Tox Assessment

-

Objective: To assess metabolic stability and inherent cytotoxicity early, eliminating compounds that are unlikely to be viable drugs.

-

Methodology:

-

In Vitro Metabolic Stability:

-

Incubate the test compound (e.g., 1 µM) with pooled Human Liver Microsomes (HLM) and an NADPH-regenerating system.[4][5]

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with acetonitrile and analyze the remaining parent compound concentration using LC-MS/MS.

-

Calculate the in-vitro half-life (t½) and intrinsic clearance.

-

-

Cytotoxicity (MTT Assay):

-

Culture a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates.

-

Treat cells with a range of compound concentrations for 24-48 hours.

-

Add MTT reagent, which is converted to formazan by metabolically active cells.

-

Solubilize the formazan crystals and measure absorbance at 570 nm.

-

Calculate the CC50 (concentration causing 50% reduction in cell viability).

-

-

-

Causality & Validation: A compound that is rapidly metabolized (low t½) or highly cytotoxic (low CC50) is a poor candidate, regardless of its potency. Performing these assays early prevents wasting resources on compounds with fundamental liabilities.

Phase II: In Vivo Behavioral Pharmacology

If a compound shows a promising in vitro profile (e.g., potent 5-HT1A agonism, good metabolic stability, low cytotoxicity), the investigation proceeds to in vivo models to assess its effects in a complex biological system.[6][7][8]

Protocol 4.4: Rodent Model for Anxiety-like Behavior (Elevated Plus Maze)

-

Objective: To evaluate the anxiolytic potential of the compound in mice.

-

Rationale: This model is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic drugs increase the time spent in the open arms of the maze.[6]

-

Methodology:

-

Animals: Use male C57BL/6 mice.

-

Dosing: Administer the test compound via intraperitoneal (IP) injection at three dose levels (e.g., 1, 5, 10 mg/kg), along with a vehicle control group and a positive control (e.g., diazepam, 2 mg/kg). Dose 30 minutes prior to testing.

-

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

-

Procedure: Place the mouse in the center of the maze facing an open arm. Allow it to explore for 5 minutes.

-

Data Collection: Use video tracking software to automatically record:

-

Time spent in open arms vs. closed arms.

-

Number of entries into open and closed arms.

-

Total distance traveled (a measure of general locomotor activity).

-

-